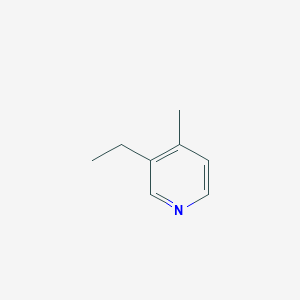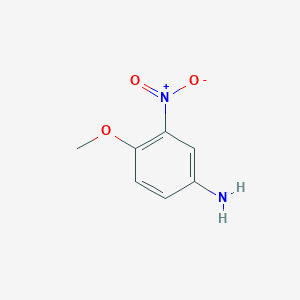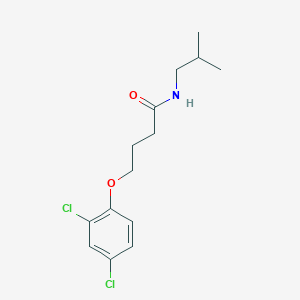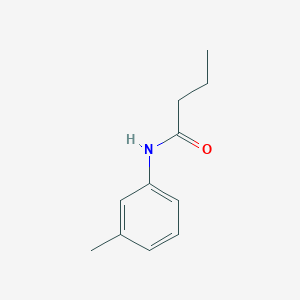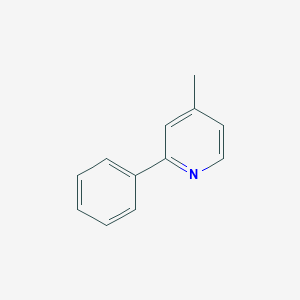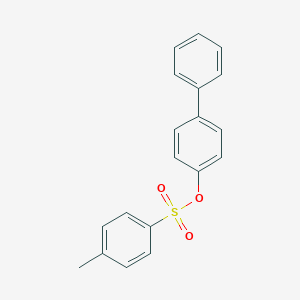
2-(1,2,3-Thiadiazol-4-yl)phenol
Vue d'ensemble
Description
2-(1,2,3-Thiadiazol-4-yl)phenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles . It has the molecular formula C8H6N2OS and a molecular weight of 178.21 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiadiazole ring substituted at the 2-position with a phenol group . Further structural details may be found in related studies .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.21 g/mol . Other physical and chemical properties such as melting point and IR spectra can be found in related studies .Applications De Recherche Scientifique
Agricultural Application : A study by Al-Quraan et al. (2015) investigated the effects of synthetic 1,2,3-thiadiazole compounds on lentil plants. These compounds significantly influenced γ-aminobutyric acid (GABA) levels, reactive oxygen species (ROS) accumulation, and other physiological aspects, indicating their potential use in plant science and agriculture.
Antimicrobial and Anticancer Properties : Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antimicrobial and anticancer activities in a study by Gür et al. (2020). This suggests potential pharmacological applications for these compounds.
Corrosion Inhibition : Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives as corrosion inhibitors for iron. Theoretical calculations correlated well with experimental results, indicating these compounds' potential in materials science and engineering applications (Kaya et al., 2016).
Antibacterial and Antifungal Agents : Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antibacterial and antifungal activities, highlighting their potential in developing new therapeutic agents (Ameen & Qasir, 2017).
Organic Light-Emitting Diodes (OLEDs) : Jing et al. (2017) investigated iridium(iii) complexes with 1,3,4-thiadiazole derivatives as ancillary ligands in OLEDs. These complexes exhibited high electron mobility and efficient emission, suggesting applications in electronics and photonics (Jing et al., 2017).
Chemical Sensing and Detection : Manna et al. (2020) developed a phenyl thiadiazole-based Schiff base chemosensor for detecting Al3+ ions, demonstrating its potential in environmental monitoring and analytical chemistry (Manna et al., 2020).
Photodynamic Therapy : Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with 1,3,4-thiadiazole groups for photodynamic therapy applications in cancer treatment, indicating their potential in medical applications (Pişkin et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,3-thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . They are also known to interact with carbonic anhydrase .
Mode of Action
It’s known that the 1,2,3-thiadiazole ring in similar compounds exhibits electron-accepting properties . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar 1,2,3-thiadiazol-4-yl structure have been found to inhibit carbonic anhydrase , which plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Pharmacokinetics
The molecular weight of the compound is 178214 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Similar compounds with a 1,2,3-thiadiazole structure have been found to exhibit antibacterial, antifungal, and antiviral activity . They also show inhibitory effects on carbonic anhydrase .
Action Environment
It’s known that the 1,2,3-thiadiazol-4-yl ring is sensitive to the action of bases , suggesting that the compound’s activity could be influenced by the pH of its environment.
Propriétés
IUPAC Name |
2-(thiadiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-2-1-3-6(8)7-5-12-10-9-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWPOWUMHQORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377617 | |
| Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-06-9 | |
| Record name | 2-(1,2,3-Thiadiazol-4-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59834-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,2,3-thiadiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






